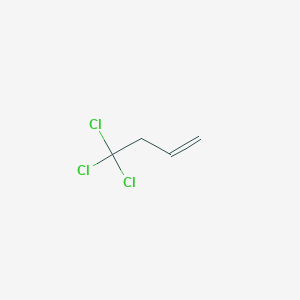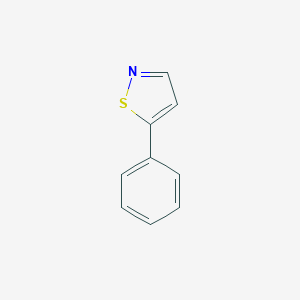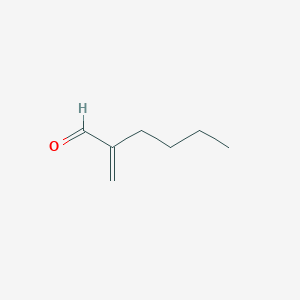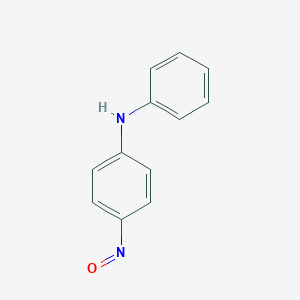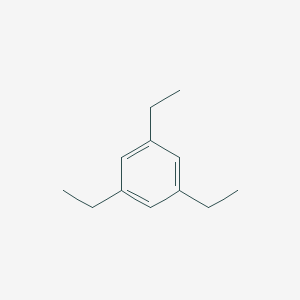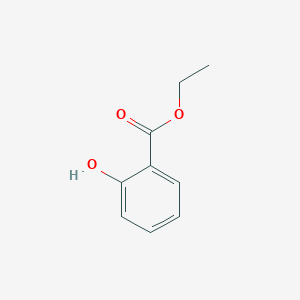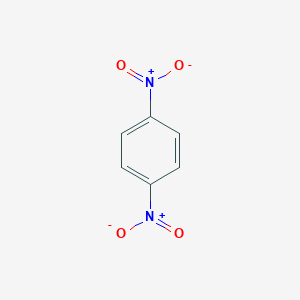
Asperugin B
概要
説明
Methylmethaqualone is a quinazolinone derivative and an analogue of methaqualone. It possesses sedative and hypnotic properties similar to its parent compound, methaqualone, due to its agonist activity at the β subtype of the gamma-aminobutyric acid A receptor. Methylmethaqualone is approximately three times as potent as methaqualone in animal models .
科学的研究の応用
Methylmethaqualone has been studied for its sedative and hypnotic properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of quinazolinone derivatives.
Biology: Investigated for its effects on gamma-aminobutyric acid A receptors and its potential as a sedative-hypnotic agent.
Medicine: Explored for its potential therapeutic uses, although its pro-convulsive effects limit its clinical applications.
Industry: Limited industrial applications due to its controlled status.
将来の方向性
The discovery of Asperugin B and other secondary metabolites from fungi like Aspergillus sparsus NBERC_28952 has opened up new possibilities for the development of bioactive compounds . These compounds have shown herbicidal activities, representing a new source of compounds to control weeds . This suggests potential future directions in the field of natural product pesticide development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methylmethaqualone involves the methylation of methaqualone. The process typically includes the following steps:
Formation of 2-methyl-3-(2’,4’-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline: This is achieved by reacting 2,4-dimethylaniline with methyl anthranilate in the presence of a dehydrating agent.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone structure.
Industrial Production Methods: Industrial production methods for methylmethaqualone are not well-documented due to its status as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
反応の種類: メチルメタクアロンは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: この反応は、キナゾリノン誘導体の生成につながる可能性があります。
還元: 還元反応は、キナゾリノン環を修飾し、その薬理作用を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換キナゾリノン誘導体が含まれ、これらは異なる薬理作用を持つ可能性があります .
4. 科学研究への応用
メチルメタクアロンは、鎮静作用と催眠作用について研究されてきました。科学研究におけるその用途には、以下が含まれます。
化学: キナゾリノン誘導体の研究における基準化合物として使用されます。
生物学: γ-アミノ酪酸A受容体に対する効果とその鎮静・催眠作用の可能性について調査されています。
医学: 潜在的な治療用途について探求されていますが、その痙攣誘発効果は臨床応用を制限しています。
作用機序
メチルメタクアロンは、γ-アミノ酪酸A受容体のβサブタイプにおけるアゴニストとして作用し、脳内のγ-アミノ酪酸の抑制効果を高めます。これにより、鎮静作用、催眠作用、抗不安作用がもたらされます。 この化合物には、他のγ-アミノ酪酸A受容体サブタイプにもある程度の活性があります .
類似化合物:
メタクアロン: 鎮静作用と催眠作用が類似している親化合物。
エタクアロン: 薬理作用が類似している別のキナゾリノン誘導体。
2-メトキシクアロン: 最近発見された、同様の特性を持つ類似体.
独自性: メチルメタクアロンは、メタクアロンよりも効力が強く、γ-アミノ酪酸A受容体のβサブタイプに特異的な活性があるため、ユニークです。 過剰摂取すると、痙攣誘発効果のために特に危険です .
類似化合物との比較
Methaqualone: The parent compound, with similar sedative and hypnotic properties.
Etaqualone: Another quinazolinone derivative with similar pharmacological effects.
2-Methoxyqualone: A recently discovered analogue with similar properties.
Uniqueness: Methylmethaqualone is unique due to its higher potency compared to methaqualone and its specific activity at the β subtype of the gamma-aminobutyric acid A receptor. its pro-convulsive effects make it particularly hazardous if taken in excessive doses .
特性
IUPAC Name |
3,5-dihydroxy-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-28-23-21(26)13-19(14-24)20(15-25)22(23)27/h7,9,11,13-15,26-27H,5-6,8,10,12H2,1-4H3/b17-9+,18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBSZUYIWDXRKO-XURGJTJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=C(C=C(C(=C1O)C=O)C=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=C(C=C(C(=C1O)C=O)C=O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14522-05-5 | |
| Record name | Asperugin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




